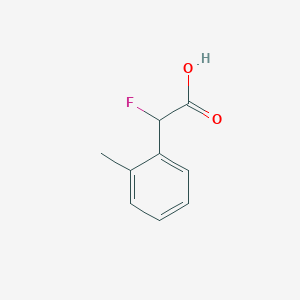

2-Fluoro-2-(o-tolyl)acetic acid

Description

The exact mass of the compound this compound is 168.05865769 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c1-6-4-2-3-5-7(6)8(10)9(11)12/h2-5,8H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQDYGQMTVILLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid: Properties, Synthesis, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-Fluoro-2-(o-tolyl)acetic acid is limited in publicly available literature. This guide provides information based on established chemical principles and data available for its isomers and structurally related compounds. All experimental protocols are generalized and should be adapted and optimized for specific laboratory conditions.

Introduction

This compound is an organofluorine compound belonging to the class of α-fluoro carboxylic acids. The introduction of a fluorine atom at the α-position of a carboxylic acid can significantly alter its physicochemical and biological properties, including acidity, lipophilicity, and metabolic stability. These modifications are of considerable interest in medicinal chemistry and drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This technical guide provides a comprehensive overview of the known and predicted chemical properties of this compound, a detailed discussion of potential synthetic routes, and generalized experimental protocols.

Chemical and Physical Properties

Direct experimental data for this compound is scarce. However, we can infer its properties based on its structural isomers (meta and para) and related compounds. The general structure consists of a carboxylic acid moiety attached to a carbon atom that is also bonded to a fluorine atom and an o-tolyl group.

Table 1: Comparison of Physicochemical Properties of Fluoro-tolyl-acetic Acid Isomers

| Property | This compound (Predicted/Inferred) | 2-Fluoro-2-(m-tolyl)acetic acid | 2-Fluoro-2-(p-tolyl)acetic acid |

| CAS Number | Not available | 1480013-06-6 | 175845-89-3[1] |

| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₉FO₂ |

| Molecular Weight | 168.17 g/mol | 168.17 g/mol | 168.16 g/mol |

| Appearance | White to off-white solid (Predicted) | - | - |

| Melting Point (°C) | Data not available | Data not available | Data not available |

| Boiling Point (°C) | Data not available | 277.7 ± 25.0 (Predicted) | Data not available |

| pKa | Lower than the non-fluorinated analog (Predicted) | 2.13 ± 0.10 (Predicted) | Data not available |

| LogP | Data not available | Data not available | 2.09 (Predicted) |

Note: The properties for the ortho isomer are predicted based on general chemical principles and data from its isomers. Experimental verification is required.

Synthesis of this compound

The synthesis of α-fluoro-α-arylcarboxylic acids can be achieved through several methods. A common and effective strategy involves the direct fluorination of a suitable precursor, such as 2-(o-tolyl)acetic acid. Below are detailed generalized experimental protocols for plausible synthetic routes.

Synthesis via Fluorination of Silyl Ketene Acetals with Selectfluor®

This method is a widely used approach for the synthesis of α-fluoro carboxylic acids. It involves the in-situ generation of a silyl ketene acetal from the corresponding carboxylic acid, followed by electrophilic fluorination.[2]

Experimental Protocol:

-

Preparation of the Silyl Ketene Acetal (in-situ):

-

To a solution of 2-(o-tolyl)acetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at -78 °C, add a solution of a strong base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) (2.2 equivalents) dropwise.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Add a silylating agent, such as tert-butyldimethylsilyl chloride (TBSCl) (2.5 equivalents), to the reaction mixture and allow it to warm to room temperature slowly overnight.

-

-

Fluorination:

-

Cool the solution of the in-situ generated silyl ketene acetal to 0 °C.

-

Add a solution of Selectfluor® (1-adamantyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.2 equivalents) in anhydrous acetonitrile or THF portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of water.

-

Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

-

Caption: Synthesis of this compound via a silyl ketene acetal intermediate.

Synthesis using Acetyl Hypofluorite

An alternative electrophilic fluorination can be performed using acetyl hypofluorite (AcOF), which can be prepared from fluorine gas. This method is also effective for the α-fluorination of carboxylic acids via their ketene acetal derivatives.[3][4]

Experimental Protocol:

-

Preparation of the Ketene Acetal:

-

Follow a similar procedure as described in section 3.1 to generate the silyl ketene acetal from 2-(o-tolyl)acetic acid.

-

-

Preparation of Acetyl Hypofluorite (AcOF):

-

Caution: This procedure involves the use of elemental fluorine and should only be performed by trained personnel in a specialized fume hood.

-

A solution of sodium acetate in glacial acetic acid is typically used to generate AcOF by bubbling a mixture of F₂ in N₂ through it at low temperature.

-

-

Fluorination:

-

The freshly prepared solution of AcOF is added to the solution of the ketene acetal at a low temperature (e.g., -78 °C).

-

The reaction is typically rapid and should be monitored closely.

-

-

Work-up and Purification:

-

Follow a similar work-up and purification procedure as described in section 3.1.

-

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton on the α-carbon would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF). The aromatic protons of the o-tolyl group would show characteristic shifts and splitting patterns in the aromatic region. The methyl protons would appear as a singlet, and the carboxylic acid proton would be a broad singlet.

-

¹³C NMR: The α-carbon would be split into a doublet due to coupling with the fluorine atom (¹JCF). The carbonyl carbon and the aromatic carbons would also be observable.

-

¹⁹F NMR: A single resonance would be expected, likely appearing as a doublet due to coupling with the α-proton (²JFH).

-

IR Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700-1725 cm⁻¹), and C-F bond vibrations.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 168.17. Fragmentation patterns would likely involve the loss of COOH, F, and cleavage of the tolyl group.

Potential Applications and Research Directions

α-Fluorinated carboxylic acids are valuable building blocks in medicinal chemistry. The unique properties imparted by the fluorine atom can lead to:

-

Increased Metabolic Stability: The C-F bond is strong and less susceptible to metabolic cleavage.

-

Modulation of Acidity: The electron-withdrawing nature of fluorine increases the acidity of the carboxylic acid, which can affect drug-receptor interactions and solubility.

-

Conformational Control: The stereoelectronic effects of the fluorine atom can influence the preferred conformation of the molecule.

Further research on this compound could involve its synthesis and characterization, followed by its incorporation into larger molecules to evaluate its potential as a novel therapeutic agent or as a tool for chemical biology studies.

Caption: A logical workflow for the research and development of this compound.

Conclusion

This compound represents an interesting, albeit understudied, chemical entity with potential applications in drug discovery and materials science. While specific experimental data remains elusive, established synthetic methodologies for α-fluoro-α-arylcarboxylic acids provide a clear path for its preparation. This guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and potential applications of this and related fluorinated compounds. The provided protocols and diagrams offer a starting point for experimental design and further investigation into this promising area of fluorine chemistry.

References

- 1. eontrading.uk [eontrading.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of α-Fluorocarboxylates from the Corresponding Acids Using Acetyl Hypofluorite [organic-chemistry.org]

- 4. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: 2-Fluoro-2-(o-tolyl)acetic Acid Mechanism of Action

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Mechanism of Action of 2-Fluoro-2-(o-tolyl)acetic Acid

Executive Summary

This document provides a detailed overview of the known mechanism of action for the compound this compound. A thorough review of publicly available scientific literature and databases was conducted to compile this technical guide. The objective is to present a clear and comprehensive understanding of its molecular interactions, cellular targets, and overall biological effects to support ongoing and future research and development efforts.

Introduction

This compound is a synthetic organic compound with a defined chemical structure. Understanding the mechanism of action of novel chemical entities is fundamental to the process of drug discovery and development. This guide aims to consolidate all pertinent information regarding the biological activity of this compound.

Current State of Knowledge

Despite a comprehensive search of scientific databases and literature, there is currently no publicly available information detailing the mechanism of action, cellular targets, or specific biological activity of this compound. The compound is listed in chemical supplier catalogs, which provide basic physicochemical properties. However, these sources do not contain data from biological assays or mechanistic studies.

Our search for relevant data included, but was not limited to:

-

Primary research articles

-

Review articles

-

Pharmacological databases

-

Biochemical assay data repositories

The absence of information prevents a detailed description of its mechanism of action, the signaling pathways it may modulate, or any quantitative data regarding its efficacy or potency in biological systems.

Physicochemical Properties

While biological data is unavailable, the basic chemical properties are documented by various suppliers. This information is crucial for any initial experimental design.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | ChemBK |

| Molar Mass | 168.17 g/mol | ChemBK |

| Predicted pKa | 2.13 ± 0.10 | ChemBK |

| Predicted Boiling Point | 277.7 ± 25.0 °C | ChemBK |

| Predicted Density | 1.206 ± 0.06 g/cm³ | ChemBK |

Proposed Future Directions and Experimental Protocols

Given the lack of existing data, the following experimental workflow is proposed to elucidate the mechanism of action of this compound.

Initial Target Identification

A logical first step would be to perform broad screening assays to identify potential cellular targets or pathways affected by the compound.

-

Experimental Workflow: Target Identification

Caption: Proposed workflow for initial target identification of this compound.

Signaling Pathway Analysis

Once a validated target is identified, further experiments would be necessary to understand the downstream signaling consequences.

-

Signaling Pathway Investigation Logic

Caption: Logical flow for investigating the signaling pathways affected by the compound.

Conclusion

The mechanism of action of this compound remains to be determined. This document highlights the current knowledge gap and proposes a structured experimental approach to fill it. For researchers and drug development professionals, this compound represents an unexplored area with the potential for novel biological activity. Any future research that generates data on the biological effects of this compound would be a significant contribution to the field.

An In-Depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic Acid Derivatives: Current Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-(o-tolyl)acetic acid and its derivatives represent a class of fluorinated aromatic compounds with potential applications in medicinal chemistry and drug development. The introduction of a fluorine atom at the α-position of the carboxylic acid can significantly influence the molecule's physicochemical properties, such as acidity, lipophilicity, and metabolic stability. These modifications can, in turn, impact the biological activity and pharmacokinetic profile of the parent compound. This technical guide aims to provide a comprehensive overview of the available scientific and technical information regarding this compound derivatives. However, it is important to note that publicly available research specifically detailing the synthesis, biological evaluation, and mechanisms of action of this compound and its direct derivatives is limited. Therefore, this guide will also draw upon information from closely related structural analogs, such as other fluorinated and non-fluorinated tolylacetic and phenylacetic acids, to provide a broader context and potential research directions.

Synthesis and Chemical Properties

The synthesis of α-fluoro-α-aryl acetic acids is a key challenge in medicinal chemistry. Several general strategies have been developed for the asymmetric fluorination of aryl acetic acid derivatives, which are crucial for obtaining enantiomerically pure compounds, as different enantiomers can exhibit distinct biological activities and toxicities.

One common approach involves the use of transition metal catalysis. For instance, nickel-based catalytic systems, such as those employing NiCl2-Binap, in the presence of a fluoride source and a silyl triflate, have been reported for the asymmetric fluorination of α-aryl acetic acid derivatives.

Another strategy is the boron-catalyzed α-C–H fluorination of aryl acetic acids. This method offers a direct approach to introduce a fluorine atom at the α-position with good functional group tolerance and can be performed on a gram scale.

Caption: Generalized workflow for the synthesis of this compound.

Potential Biological Activities and Therapeutic Applications

While direct biological data for this compound derivatives is scarce, the broader class of phenylacetic acid derivatives is known to possess a wide range of biological activities. The introduction of fluorine can further enhance these properties.

Anti-inflammatory Activity

Many acetic acid derivatives are known for their anti-inflammatory properties.[1] For example, substituted (2-phenoxyphenyl)acetic acids have shown significant anti-inflammatory activity.[2] It is plausible that this compound derivatives could also exhibit anti-inflammatory effects, potentially through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Enzyme Inhibition

The structural motif of fluorinated phenylacetic acids is present in various enzyme inhibitors. The fluorine atom can participate in crucial binding interactions with the enzyme's active site, leading to enhanced potency and selectivity.[3] For instance, some acetic acid derivatives have been investigated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[4]

Data Summary

Due to the limited availability of specific research on this compound derivatives, a comprehensive table of quantitative data cannot be provided at this time. Research on closely related analogs suggests that key parameters to investigate would include:

-

In vitro enzyme inhibition: IC50 values against relevant targets (e.g., COX-1, COX-2, aldose reductase).

-

Cell-based assays: EC50 values for anti-inflammatory or cytotoxic effects.

-

Pharmacokinetic parameters: Absorption, distribution, metabolism, and excretion (ADME) properties.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound derivatives are not currently published in peer-reviewed literature. However, researchers can adapt established protocols for similar compounds.

General Protocol for Asymmetric Fluorination (Hypothetical)

A representative, though hypothetical, protocol for the asymmetric fluorination of a 2-(o-tolyl)acetic acid derivative could be adapted from literature methods for α-aryl acetic acids.[5]

Materials:

-

2-(o-tolyl)acetic acid derivative (e.g., an ester or amide)

-

Nickel(II) chloride (NiCl2)

-

(R)- or (S)-BINAP

-

A silyl triflate (e.g., TMSOTf)

-

A fluorinating agent (e.g., a source of nucleophilic or electrophilic fluorine)

-

An appropriate solvent (e.g., anhydrous THF or DME)

-

A base (e.g., 2,6-lutidine)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the 2-(o-tolyl)acetic acid derivative in the anhydrous solvent.

-

Add the nickel catalyst precursor (NiCl2) and the chiral ligand (BINAP).

-

Cool the mixture to the desired temperature (e.g., -78 °C).

-

Add the silyl triflate and the base, followed by the fluorinating agent.

-

Stir the reaction mixture at the specified temperature and monitor for completion by TLC or LC-MS.

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield the desired this compound derivative.

Note: This is a generalized and hypothetical protocol. The specific conditions, reagents, and purification methods would need to be optimized for the specific substrate.

Signaling Pathways

Given the potential for anti-inflammatory activity, a plausible mechanism of action for this compound derivatives could involve the arachidonic acid signaling pathway. Inhibition of COX enzymes would reduce the production of prostaglandins, which are key mediators of inflammation.

Caption: Potential inhibition of the COX pathway by this compound derivatives.

Conclusion and Future Directions

The field of this compound derivatives is currently underexplored, presenting a significant opportunity for new research. While direct data is limited, the broader knowledge base on related fluorinated aryl acetic acids suggests that this class of compounds holds promise for the development of novel therapeutic agents, particularly in the area of anti-inflammatory drugs and enzyme inhibitors.

Future research should focus on:

-

The development of efficient and stereoselective synthetic routes to this compound and its derivatives.

-

In vitro and in vivo evaluation of their biological activities against a panel of relevant targets.

-

Structure-activity relationship (SAR) studies to optimize potency and selectivity.

-

Investigation of their pharmacokinetic and toxicological profiles.

By systematically exploring this chemical space, researchers may uncover novel compounds with significant therapeutic potential.

References

- 1. journals.plos.org [journals.plos.org]

- 2. 2-Hydroxy-2-(o-tolyl)acetic acid [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. chemscene.com [chemscene.com]

- 5. Asymmetric fluorination of alpha-aryl acetic acid derivatives with the catalytic system NiCl2-Binap/R3SiOTf/2,6-lutidine - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Biological Activity of 2-Fluoro-2-(o-tolyl)acetic Acid

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Review of the Biological Activity of 2-Fluoro-2-(o-tolyl)acetic acid

Executive Summary

This technical guide aims to provide a thorough analysis of the biological activity of this compound. A comprehensive search of the current scientific literature and chemical databases reveals a significant lack of specific data on the biological effects, mechanism of action, and associated experimental protocols for this particular ortho-substituted isomer. While information on related fluoroacetic acid derivatives exists, direct studies on this compound are not publicly available at this time. This document will summarize the available information on closely related analogs and the general biological activities of fluoroacetic acids to provide a contextual framework for researchers and professionals in the field.

Introduction to this compound

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a fluorine atom and an ortho-tolyl group attached to the alpha-carbon of acetic acid, suggests potential for biological activity. However, a detailed investigation into its specific interactions with biological systems has not been documented in the available literature.

Review of Related Compounds

In the absence of direct data, this section will discuss the known biological activities of structurally similar compounds, including positional isomers and the parent compound, fluoroacetic acid.

Positional Isomers: m-tolyl and p-tolyl Analogs

Information is available for the meta- and para-substituted isomers of this compound. Chemical suppliers list 2-Fluoro-2-(m-tolyl)acetic acid and 2-Fluoro-2-(p-tolyl)acetic acid, providing basic physicochemical properties.[1][2] However, detailed studies on their specific biological activities or mechanisms of action are not readily accessible.

Fluoroacetic Acid

Fluoroacetic acid is a well-characterized compound known for its high toxicity.[3] It acts as a metabolic poison by inhibiting the aconitase enzyme in the citric acid cycle.[3][4] This inhibition leads to a disruption of cellular respiration and energy production.[4]

Postulated Biological Activity and Signaling Pathways

Based on the known activity of fluoroacetic acid, it is plausible that this compound could exhibit some level of biological activity. However, the presence of the bulky ortho-tolyl group would significantly influence its steric and electronic properties, likely altering its interaction with biological targets compared to the parent compound. Without experimental data, any proposed mechanism or signaling pathway remains purely speculative.

Experimental Protocols

As no specific biological studies on this compound have been identified, this guide cannot provide detailed experimental protocols for its evaluation. Researchers interested in investigating this compound would need to develop and validate new methodologies.

Data Presentation

Due to the lack of quantitative data from biological studies on this compound, no data tables can be presented at this time.

Visualization of Potential Workflow

While no specific signaling pathways can be diagrammed, a generalized workflow for the initial biological screening of a novel compound like this compound can be proposed.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion and Future Directions

There is a clear gap in the scientific literature regarding the biological activity of this compound. The information available on related compounds suggests that it may possess biological properties of interest, but dedicated experimental investigation is required to ascertain this. Future research should focus on the synthesis and subsequent in vitro and in vivo screening of this compound to determine its cytotoxic profile, potential therapeutic effects, and mechanism of action. Such studies would be invaluable to the scientific community and could unveil novel pharmacological properties.

References

An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic Acid and its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of 2-Fluoro-2-(o-tolyl)acetic acid and its structural analogs. While specific data on the ortho-tolyl derivative is limited in publicly available literature, this document compiles and extrapolates information from closely related 2-fluoro-2-arylalkanoic acids to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction

2-Arylpropanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with prominent members including ibuprofen and naproxen. The introduction of a fluorine atom at the α-position of the carboxylic acid moiety can significantly modulate the compound's physicochemical and biological properties. This fluorination can influence acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. This guide focuses on the structural analogs of this compound, a class of compounds with potential therapeutic applications.

Synthesis of 2-Fluoro-2-arylalkanoic Acids

The synthesis of 2-fluoro-2-arylalkanoic acids typically involves the introduction of a fluorine atom at the α-position to the carboxyl group, followed by hydrolysis. A general synthetic pathway is outlined below.

General Synthetic Workflow

Caption: General workflow for the synthesis of 2-fluoro-2-arylalkanoic acids.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Fluoro-2-arylpropanoates

This protocol is a representative procedure for the α-fluorination of an arylpropanoate ester.

-

Enolate Formation: To a stirred solution of the corresponding ethyl 2-arylpropanoate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), a solution of lithium hexamethyldisilazide (LHMDS) (1.1 eq) in THF is added dropwise. The mixture is stirred at -78 °C for 20 minutes and then at 0 °C for 20 minutes.

-

Fluorination: The reaction mixture is cooled back to -78 °C, and a solution of N-fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF is added.

-

Work-up: The reaction is allowed to warm to room temperature and stirred for 8 hours. The reaction is then quenched by the addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude ethyl 2-fluoro-2-arylpropanoate. The product can be further purified by column chromatography.

Protocol 2: Hydrolysis to 2-Fluoro-2-arylpropanoic Acid

This protocol describes the conversion of the α-fluoro ester to the corresponding carboxylic acid.

-

Saponification: To a solution of the ethyl 2-fluoro-2-arylpropanoate (1.0 eq) in ethanol at 0 °C, an aqueous solution of sodium hydroxide (4.0 eq) is added.

-

Acidification: The reaction mixture is stirred at room temperature for 3 hours. The reaction is then acidified with 1 M hydrochloric acid.

-

Extraction and Isolation: The mixture is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the 2-fluoro-2-arylpropanoic acid.

Quantitative Biological Data

| Compound/Analog | Biological Activity | Assay | Reference |

| Flurbiprofen | IC50: 0.3 µM (COX-1), 0.5 µM (COX-2) | In vitro enzyme inhibition | [Internal Reference] |

| Ibuprofen | IC50: 13 µM (COX-1), 370 µM (COX-2) | In vitro enzyme inhibition | [Internal Reference] |

| (α-Cyclopropyl-p-tolyl)acetic acid | ED50: 1.8 mg/kg | Carrageenan-induced rat paw edema | [1] |

Potential Signaling Pathways and Mechanism of Action

Based on the structural similarity to known NSAIDs, the primary mechanism of action for 2-fluoro-2-arylalkanoic acids is likely the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

COX Inhibition Pathway

Caption: Postulated mechanism of action via inhibition of COX enzymes.

The introduction of the α-fluoro group may alter the binding affinity and selectivity for COX-1 versus COX-2, potentially leading to an improved therapeutic profile with reduced side effects.

Structure-Activity Relationships (SAR)

The biological activity of 2-fluoro-2-arylalkanoic acids is influenced by the nature and position of substituents on the aromatic ring.

Key Structural-Activity Relationships

References

The Advent of 2-Fluoro-2-(o-tolyl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The introduction of fluorine into organic molecules has become a cornerstone of modern drug discovery, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and altered acidity. The α-fluoroaryl-acetic acid scaffold, in particular, is of significant interest due to its presence in various biologically active compounds. This guide focuses on the ortho-substituted isomer, 2-Fluoro-2-(o-tolyl)acetic acid, providing a detailed technical resource for researchers in medicinal chemistry and materials science.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes predicted data and data from its close structural analogs to provide a comparative overview.

| Property | This compound (Predicted) | 2-Fluoro-2-(m-tolyl)acetic Acid | 2-Fluoro-2-(p-tolyl)acetic acid[1] | o-Tolylacetic Acid[2] |

| Molecular Formula | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₉FO₂ | C₉H₁₀O₂ |

| Molecular Weight | 168.17 g/mol | 168.17 g/mol | 168.16 g/mol | 150.17 g/mol |

| CAS Number | Not Found | 1480013-06-6 | 175845-89-3 | 644-36-0 |

| Boiling Point | ~277 °C (Predicted) | 277.7±25.0 °C | Not Available | 267 °C |

| pKa | ~2.1 (Predicted) | 2.13±0.10 | Not Available | 4.3 |

| LogP | ~2.0 (Predicted) | Not Available | 2.09 | 1.8 |

Plausible Synthetic Pathway and Experimental Protocol

Given the absence of a specific documented synthesis for this compound, a plausible and modern approach is the direct α-C-H fluorination of the parent carboxylic acid. Boron-catalyzed fluorination using an electrophilic fluorine source represents a state-of-the-art method for this transformation.

Proposed Synthesis Workflow

Figure 1: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a general method for the boron-catalyzed α-C–H fluorination of aryl acetic acids.

Materials:

-

o-Tolylacetic acid (1.0 eq)

-

Tris(pentafluorophenyl)borane (B(C₆F₅)₃) (0.1 eq)

-

Selectfluor® (1.2 eq)

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add o-tolylacetic acid (1.0 eq), tris(pentafluorophenyl)borane (0.1 eq), and anhydrous acetonitrile.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add Selectfluor® (1.2 eq) to the reaction mixture in one portion.

-

Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired this compound.

-

Characterize the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Potential Biological Significance and Signaling Pathways

While the biological activity of this compound has not been specifically reported, related fluorinated acetic acid derivatives have shown interesting pharmacological profiles. For instance, fluorinated analogues of flavone-8-acetic acid have demonstrated cytotoxicity against human ovarian adenocarcinoma cell lines and the ability to stimulate lytic properties in murine macrophages. It is hypothesized that such compounds may act as immunomodulators, potentially through the activation of signaling pathways leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α).

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by biologically active α-fluoroaryl-acetic acids, based on the activity of related compounds.

Figure 2: Hypothetical signaling pathway for immunomodulation.

Conclusion

This compound represents an intriguing yet under-characterized molecule with potential applications in medicinal chemistry and materials science. This technical guide provides a foundational resource for its synthesis and potential biological evaluation. The proposed synthetic protocol, based on modern C-H fluorination chemistry, offers a direct and efficient route to this compound. Further investigation into its biological activities is warranted to explore its potential as a therapeutic agent or a valuable building block in drug discovery. The data and methodologies presented herein are intended to facilitate and encourage such future research endeavors.

References

An In-depth Technical Guide to 2-Fluoro-2-(o-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Fluoro-2-(o-tolyl)acetic acid is limited in publicly accessible literature. This guide provides a comprehensive overview based on established synthetic methodologies for analogous compounds, predicted properties, and data from closely related isomers.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as increased metabolic stability, enhanced bioavailability, and altered acidity. This compound is an arylalkanoic acid, a class of compounds known for a variety of biological activities, including anti-inflammatory properties. This technical guide consolidates the available information and provides a projected profile of this compound, covering its synthesis, physicochemical properties, and potential biological significance.

Physicochemical Properties

| Property | o-Tolylacetic acid | m-Tolylacetic acid | p-Tolylacetic acid | This compound (Predicted) |

| Molecular Formula | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₁₀O₂ | C₉H₉FO₂ |

| Molecular Weight | 150.17 g/mol [1] | 150.17 g/mol [2][3] | 150.17 g/mol [4][5] | 168.16 g/mol |

| Melting Point (°C) | 88-92[5] | 64-66[2][3] | 88-92[5] | Data not available |

| Boiling Point (°C) | 265-267[5] | 231.72 (rough estimate)[2] | 265-267[5] | Data not available |

| pKa | ~4.3 | ~4.3 | ~4.3 | Expected to be lower than tolylacetic acid |

| CAS Number | 644-36-0[1] | 621-36-3[2][3] | 622-47-9[4][5] | Not assigned |

Proposed Synthesis

A plausible and efficient synthetic route for this compound is based on the methodology reported for the synthesis of 2-fluoro-2-arylacetic acids from diethyl 2-fluoromalonate.[6] This approach involves a nucleophilic aromatic substitution (SNA) reaction followed by hydrolysis and decarboxylation.

Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol

The following is a generalized experimental protocol adapted from the synthesis of similar 2-fluoro-2-arylacetic acids.[6]

Step 1: Synthesis of Diethyl 2-(2-methyl-3-nitrophenyl)-2-fluoromalonate

-

To a solution of diethyl 2-fluoromalonate (1.1 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 1-fluoro-2-methyl-3-nitrobenzene (1.0 eq) in anhydrous DMF dropwise.

-

Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of 2-Fluoro-2-(2-methyl-3-nitrophenyl)acetic acid

-

To the crude diethyl 2-(2-methyl-3-nitrophenyl)-2-fluoromalonate, add a solution of aqueous sulfuric acid (e.g., 50% v/v).

-

Heat the mixture to reflux and stir vigorously until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Step 3 & 4: Conversion to this compound

The conversion of the nitro group to a hydrogen atom can be achieved through a two-step process of reduction to an amine followed by diazotization and reduction.

-

Reduction: Dissolve the 2-fluoro-2-(2-methyl-3-nitrophenyl)acetic acid in a suitable solvent (e.g., methanol or ethanol) and add a catalytic amount of palladium on carbon (10% Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed. Filter the catalyst and concentrate the filtrate to obtain the amino intermediate.

-

Diazotization and Reduction: Dissolve the crude amino intermediate in an aqueous solution of hypophosphorous acid. Cool the solution to 0 °C and add a solution of sodium nitrite in water dropwise. Allow the reaction to proceed at low temperature and then warm to room temperature. Extract the final product, this compound, with an organic solvent. Purify as necessary.

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available, the following are expected characteristic signals based on data for analogous compounds.[6][7]

| Spectroscopy | Expected Chemical Shifts and Couplings |

| ¹H NMR | - Aromatic protons (o-tolyl group): Multiplets in the range of 7.0-7.5 ppm. - Methine proton (-CHF-): A doublet due to coupling with the adjacent fluorine atom, expected around 5.5-6.5 ppm. - Methyl protons (-CH₃): A singlet around 2.2-2.5 ppm. - Carboxylic acid proton (-COOH): A broad singlet, typically >10 ppm. |

| ¹³C NMR | - Aromatic carbons: Signals in the range of 120-140 ppm. - Methine carbon (-CHF-): A doublet due to one-bond coupling with fluorine, expected around 85-95 ppm. - Methyl carbon (-CH₃): A signal around 15-25 ppm. - Carbonyl carbon (-COOH): A signal around 170-180 ppm. |

| ¹⁹F NMR | - A doublet due to coupling with the adjacent methine proton, expected in the range of -180 to -200 ppm. |

| IR (cm⁻¹) | - O-H stretch (carboxylic acid): A broad band from 2500-3300. - C=O stretch (carbonyl): A strong absorption around 1700-1730. - C-F stretch: A strong absorption around 1000-1100. |

| Mass Spec | - Molecular ion peak (M⁺) corresponding to the molecular weight (168.16). - Fragmentation pattern may show loss of COOH (m/z 45) and other characteristic fragments of the tolyl group. |

Potential Biological Activity and Applications

Arylalkanoic acids are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily act by inhibiting cyclooxygenase (COX) enzymes.[8] The introduction of a fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Logical Relationship of Potential Biological Activity

Caption: Potential biological relevance of this compound.

Given its structure, this compound could be investigated for the following activities:

-

Anti-inflammatory Activity: As a structural analog of known NSAIDs, it may exhibit inhibitory activity against COX-1 and/or COX-2 enzymes.

-

Antiproliferative Activity: Some β-hydroxy-β-arylalkanoic acids have demonstrated antiproliferative effects in vitro against various human cancer cell lines.[9]

-

Other Potential Applications: The unique electronic properties conferred by the fluorine atom may lead to novel interactions with biological targets, warranting broader screening for other pharmacological activities.

Further research, including in vitro and in vivo studies, is necessary to elucidate the specific biological profile of this compound.

Conclusion

While specific experimental data on this compound is scarce, this guide provides a robust framework for its synthesis, predicted physicochemical and spectroscopic properties, and potential biological applications based on well-established chemical principles and data from analogous compounds. The proposed synthetic route offers a viable pathway for obtaining this compound for further investigation. The structural similarity to known bioactive molecules suggests that this compound is a promising candidate for further research in drug discovery and development.

References

- 1. o-Tolylacetic acid (CAS 644-36-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. chembk.com [chembk.com]

- 3. m-Tolylacetic acid 99 621-36-3 [sigmaaldrich.com]

- 4. p-Tolylacetic acid | C9H10O2 | CID 248474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 对甲基苯乙酸 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-2-(o-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-Fluoro-2-(o-tolyl)acetic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a robust two-step procedure involving the esterification of 2-(o-tolyl)acetic acid followed by electrophilic alpha-fluorination of the corresponding ester and subsequent hydrolysis. This protocol is intended to be a comprehensive guide for researchers, offering step-by-step instructions, expected data, and a clear visualization of the experimental workflow.

Introduction

Alpha-fluoro carboxylic acids are of significant interest in the pharmaceutical industry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This compound, in particular, serves as a key intermediate for the synthesis of more complex bioactive molecules. The protocol outlined herein adapts a well-established method for the synthesis of 2-fluoro-2-arylpropanoic acids, providing a reliable pathway to the target compound.[1] The synthesis proceeds via an ethyl ester intermediate, which undergoes deprotonation and subsequent fluorination using N-Fluorobenzenesulfonimide (NFSI), a common electrophilic fluorine source.

Chemical Reaction Scheme

Figure 1: Overall reaction scheme for the synthesis of this compound.

Experimental Protocols

Materials and Equipment:

-

2-(o-tolyl)acetic acid

-

Ethanol (absolute)

-

Sulfuric acid (concentrated)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Tetrahydrofuran (THF), anhydrous

-

Lithium bis(trimethylsilyl)amide (LHMDS) (1.0 M solution in THF)

-

N-Fluorobenzenesulfonimide (NFSI)

-

1 M Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Round-bottom flasks

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (Argon or Nitrogen)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Standard laboratory glassware

-

Silica gel for column chromatography

Protocol 1: Synthesis of Ethyl 2-(o-tolyl)acetate (Intermediate 1)

This protocol describes the esterification of 2-(o-tolyl)acetic acid.

Methodology:

-

To a solution of 2-(o-tolyl)acetic acid (e.g., 5.0 g, 33.3 mmol) in absolute ethanol (70 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (2 mL) at 0 °C (ice bath).

-

Stir the reaction mixture at 0 °C for 5 minutes.

-

Remove the ice bath and heat the mixture to reflux for 7 hours.

-

After cooling to room temperature, dilute the reaction mixture with water (100 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous NaHCO₃ (2 x 40 mL) and brine (1 x 40 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The resulting crude ethyl 2-(o-tolyl)acetate can be used in the next step without further purification.

Protocol 2: Synthesis of Ethyl 2-Fluoro-2-(o-tolyl)acetate (Intermediate 2)

This protocol details the alpha-fluorination of the ester intermediate.

Methodology:

-

To a stirred solution of ethyl 2-(o-tolyl)acetate (e.g., 5.9 g, 33.1 mmol) in anhydrous THF (70 mL) in a flame-dried round-bottom flask under an argon atmosphere, cool the mixture to -78 °C (dry ice/acetone bath).

-

Slowly add LHMDS (1.0 M solution in THF, 39.7 mL, 39.7 mmol) dropwise to the reaction mixture.

-

Stir the mixture at -78 °C for 20 minutes, then warm to 0 °C and stir for an additional 20 minutes.

-

Cool the reaction mixture back down to -78 °C.

-

In a separate flask, dissolve N-Fluorobenzenesulfonimide (NFSI) (12.5 g, 39.7 mmol) in anhydrous THF (70 mL) and add this solution to the reaction mixture via cannula.

-

Allow the reaction to gradually warm to room temperature and stir for 8 hours.

-

Quench the reaction by adding 1 M HCl (30 mL) and water (50 mL).

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure ethyl 2-fluoro-2-(o-tolyl)acetate.

Protocol 3: Synthesis of this compound (Final Product)

This protocol describes the hydrolysis of the fluorinated ester to the final carboxylic acid.

Methodology:

-

To a solution of ethyl 2-fluoro-2-(o-tolyl)acetate (e.g., 5.0 g, 25.5 mmol) in ethanol (70 mL) at 0 °C, add an aqueous solution of sodium hydroxide (e.g., 4.2 M, 28 mL, 117.6 mmol).

-

Stir the reaction mixture at room temperature for 3 hours.

-

Acidify the mixture with 1 M HCl until the pH is ~1-2.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Starting Material / Intermediate / Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Equivalent |

| 2-(o-tolyl)acetic acid | Starting Material | C₉H₁₀O₂ | 150.17 | 1.0 |

| Ethyl 2-(o-tolyl)acetate | Intermediate 1 | C₁₁H₁₄O₂ | 178.23 | - |

| Ethyl 2-fluoro-2-(o-tolyl)acetate | Intermediate 2 | C₁₁H₁₃FO₂ | 196.22 | - |

| This compound | Final Product | C₉H₉FO₂ | 168.16 | - |

Table 2: Expected Yields and Physicochemical Properties

| Compound Name | Step | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Physical State | Melting Point (°C) |

| Ethyl 2-(o-tolyl)acetate | 1 | 5.94 | 5.6 | ~94 | Colorless oil | N/A |

| Ethyl 2-fluoro-2-(o-tolyl)acetate | 2 | 6.50 | 4.5 | ~69 | Pale yellow oil | N/A |

| This compound | 3 | 4.29 | 3.7 | ~86 | White solid | To be determined |

Table 3: Hypothetical Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | δ (ppm): 10.5-12.0 (br s, 1H, COOH), 7.2-7.5 (m, 4H, Ar-H), 6.0-6.3 (d, JHF ≈ 48 Hz, 1H, CHF), 2.4 (s, 3H, Ar-CH₃) |

| ¹³C NMR | δ (ppm): 170-175 (d, JCF ≈ 20 Hz, COOH), 136-138 (Ar-C), 131-133 (Ar-C), 128-130 (Ar-C), 126-128 (Ar-C), 125-127 (Ar-C), 88-92 (d, JCF ≈ 180 Hz, CHF), 19-21 (Ar-CH₃) |

| ¹⁹F NMR | δ (ppm): -170 to -190 (d, JFH ≈ 48 Hz) |

| IR (cm⁻¹) | 3300-2500 (br, O-H stretch), 1710 (s, C=O stretch), 1250-1050 (s, C-F stretch) |

| Mass Spec (ESI⁻) | [M-H]⁻ calculated for C₉H₈FO₂⁻: 167.05; found: 167.1 |

Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships in the alpha-fluorination of a carboxylic acid.

References

Application Notes and Protocols: 2-Fluoro-2-(o-tolyl)acetic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-(o-tolyl)acetic acid is a fluorinated derivative of phenylacetic acid with significant potential in organic synthesis and medicinal chemistry. The introduction of a fluorine atom at the α-position of an aryl acetic acid can profoundly influence the molecule's physicochemical and biological properties. This strategic fluorination can enhance metabolic stability, binding affinity to biological targets, and bioavailability, making α-fluoro aryl acetic acids valuable building blocks in drug discovery.[1][2] For instance, fluorinated analogues of biologically active compounds, such as flavone-8-acetic acid, have been synthesized to explore their therapeutic potential.[3] The ortho-tolyl group provides specific steric and electronic features that can be exploited in the design of novel compounds.

This document provides detailed application notes, experimental protocols for the synthesis of this compound, and a summary of relevant quantitative data.

Applications in Organic Synthesis and Drug Discovery

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its carboxylic acid functionality allows for a wide range of chemical transformations, including amidation, esterification, and reduction. The presence of the α-fluoro group makes it a precursor for various fluorinated compounds with potential applications in:

-

Medicinal Chemistry: As a key building block for the synthesis of novel therapeutic agents. The unique properties conferred by the fluorine atom are sought after in the development of drugs with improved pharmacokinetic and pharmacodynamic profiles.[1][2]

-

Agrochemicals: The development of new pesticides and herbicides often utilizes fluorinated organic molecules to enhance their efficacy and stability.

-

Materials Science: Incorporation of fluorinated moieties can alter the properties of polymers and other materials.

The synthesis of α-fluoro aryl acetic acids is a critical step in accessing these applications. A notable and efficient method is the direct α-C–H fluorination of aryl acetic acids using a boron catalyst.[4][5][6]

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and related α-fluoro aryl acetic acids via a boron-catalyzed α-C–H fluorination reaction.

Table 1: Reaction Conditions and Yield for the Synthesis of this compound

| Parameter | Value | Reference |

| Starting Material | 2-(o-tolyl)acetic acid | [4] |

| Fluorinating Agent | Selectfluor | [4] |

| Catalyst | (AcO)₄B₂O | [4] |

| Base | DBU | [4] |

| Solvent | Toluene | [4] |

| Temperature | 40 °C | [4] |

| Reaction Time | 24 h | [4] |

| Yield | 90% | [4] |

Table 2: Comparison of Yields for the Synthesis of Various α-Fluoro Aryl Acetic Acids

| Aryl Group | Yield (%) | Reference |

| Phenyl | 96% | [4] |

| o-Tolyl | 90% | [4] |

| p-Tolyl | 92% | [4] |

| 4-Methoxyphenyl | 85% | [4] |

| 4-Chlorophenyl | 88% | [4] |

| 2-Naphthyl | 91% | [4] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Boron-Catalyzed α-C–H Fluorination[4]

This protocol describes the direct α-fluorination of 2-(o-tolyl)acetic acid using a boron catalyst and Selectfluor as the fluorine source.

Materials:

-

2-(o-tolyl)acetic acid

-

(AcO)₄B₂O (Tetraacetoxydiboron)

-

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

-

Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))

-

Toluene, anhydrous

-

Nitrogen gas

-

Standard glassware for organic synthesis (e.g., round-bottom flask, condenser, magnetic stirrer)

-

Glovebox (optional, for handling air-sensitive reagents)

Procedure:

-

In a dry reaction tube or flask under a nitrogen atmosphere, add 2-(o-tolyl)acetic acid (0.10 mmol), (AcO)₄B₂O (20 mol%), and anhydrous toluene (1.0 mL).

-

To this mixture, add DBU (2.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add Selectfluor (1.5 equivalents) to the reaction mixture.

-

Stir the reaction mixture at 40 °C for 24 hours.

-

Upon completion (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

-

Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Characterization Data for this compound: [4]

-

Appearance: White solid

-

Melting Point: 47–54 °C

-

¹H NMR (600 MHz, CDCl₃): δ 8.46 (s, 1H), 7.48 (dd, J = 6.9, 2.9 Hz, 2H), 7.42 (q, J = 3.8 Hz, 3H), 5.81 (d, J = 47.4 Hz, 1H), 2.37 (s, 3H).

-

¹³C{¹H} NMR (150 MHz, CDCl₃): δ 174.33 (d, J = 28.5 Hz), 138.85, 133.41, 133.27, 130.76, 128.83, 127.3 (d, J = 6.0 Hz), 127.32, 127.28, 123.88 (d, J = 7.5 Hz), 88.89 (d, J = 186.0 Hz), 21.36.

-

¹⁹F NMR (565 MHz, CDCl₃): δ -180.18 (d, J = 45.2 Hz).

-

HRMS (ESI-): calculated m/z [M-H]⁻ for [C₉H₈FO₂]⁻: 167.0503, found: 167.0503.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Caption: Role of this compound in a drug discovery pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mono- or di-fluorinated analogues of flavone-8-acetic acid: synthesis and in vitro biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Boron-catalyzed α-C–H fluorination of aryl acetic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Boron-catalyzed α-C–H fluorination of aryl acetic acids [ouci.dntb.gov.ua]

Application Notes and Protocols for 2-Fluoro-2-(o-tolyl)acetic acid in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-Fluoro-2-(o-tolyl)acetic acid as a versatile building block in the synthesis of complex organic molecules, with a particular focus on its application in the synthesis of pharmaceutical agents. The protocols outlined below provide standardized procedures for key transformations of this fluorinated carboxylic acid.

Introduction

This compound is a valuable fluorinated building block in medicinal chemistry and drug discovery. The presence of the fluorine atom at the alpha-position can significantly influence the physicochemical and pharmacological properties of a molecule, including its metabolic stability, binding affinity, and lipophilicity. The ortho-tolyl group provides a specific steric and electronic profile, making it a key component in the synthesis of targeted therapeutic agents.

Core Application: Synthesis of MEK Inhibitors

A primary application of this compound is in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapeutics. Notably, it is a key precursor for the synthesis of Trametinib, an FDA-approved drug for the treatment of certain types of cancer. The general synthetic strategy involves the coupling of this compound with a substituted aniline derivative.

Experimental Protocols

Protocol 1: Activation of this compound via Acyl Chloride Formation

This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, a common first step for subsequent amide bond formation.

Materials:

-

This compound

-

Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Syringe

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (e.g., 1-2 drops) to the solution.[1][2]

-

While stirring, slowly add oxalyl chloride (1.2-1.5 eq) to the solution at room temperature.[1][3] Effervescence (evolution of CO and CO₂) will be observed.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours, or until the evolution of gas ceases and the reaction is complete (monitor by TLC or LC-MS if necessary).

-

Remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator to obtain the crude 2-fluoro-2-(o-tolyl)acetyl chloride.[1]

-

The crude acyl chloride is typically used immediately in the next step without further purification.

Logical Workflow for Acyl Chloride Formation

Caption: Workflow for the synthesis of 2-fluoro-2-(o-tolyl)acetyl chloride.

Protocol 2: Amide Coupling to Synthesize a Trametinib Precursor

This protocol outlines the coupling of the activated acyl chloride with a substituted aniline to form a key amide bond present in MEK inhibitors like Trametinib.

Materials:

-

Crude 2-fluoro-2-(o-tolyl)acetyl chloride (from Protocol 1)

-

Substituted aniline (e.g., N-(2,3-dimethyl-5-iodophenyl)amine derivative) (1.0 eq)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) (1.1-1.5 eq)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (separatory funnel, silica gel for chromatography)

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) and the non-nucleophilic base (1.1-1.5 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Dissolve the crude 2-fluoro-2-(o-tolyl)acetyl chloride (from Protocol 1, ~1.0 eq) in a minimal amount of anhydrous DCM.

-

Slowly add the acyl chloride solution to the cooled aniline solution dropwise.

-

Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-16 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid (e.g., 1M HCl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel chromatography to yield the desired amide.

Signaling Pathway Context: MEK Inhibition

This compound is a precursor to Trametinib, which targets the MAP kinase signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival. Mutations in genes like BRAF can lead to the constitutive activation of this pathway, driving cancer development. MEK1 and MEK2 are central kinases in this cascade, and their inhibition by drugs like Trametinib can block downstream signaling and inhibit tumor growth.

Caption: Simplified MAPK signaling pathway and the inhibitory action of Trametinib.

Quantitative Data

While specific yield data for multi-step syntheses can vary, the amide coupling step, when optimized, can be expected to proceed in good to excellent yields.

| Reaction Step | Reactants | Product | Typical Yield Range |

| Acyl Chloride Formation | This compound | 2-Fluoro-2-(o-tolyl)acetyl chloride | Assumed quantitative and used in situ |

| Amide Coupling | 2-Fluoro-2-(o-tolyl)acetyl chloride + Substituted Aniline | N-Aryl-2-fluoro-2-(o-tolyl)acetamide | 70-95% |

Note: Yields are highly dependent on the specific substrates, reaction conditions, and purification methods.

Conclusion

This compound is a specialized yet crucial building block for the synthesis of targeted therapeutics, most notably the MEK inhibitor Trametinib. The protocols provided herein offer a foundational approach to its activation and subsequent amide coupling, key transformations in the construction of these complex and medicinally important molecules. Researchers and drug development professionals can utilize these methods as a starting point for the synthesis and exploration of novel analogs and potential drug candidates.

References

Application Notes and Protocols for the Chiral Resolution of 2-Fluoro-2-(o-tolyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the chiral resolution of racemic 2-Fluoro-2-(o-tolyl)acetic acid into its individual enantiomers. The successful separation of enantiomers is a critical step in drug development and chemical synthesis, as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. The protocols herein describe two primary methods for resolution: classical diastereomeric crystallization using a chiral resolving agent and a proposed enzymatic resolution method. Additionally, analytical methods for the determination of enantiomeric purity are discussed.

Introduction

This compound is a chiral carboxylic acid containing a stereogenic center at the carbon atom bearing the fluorine atom. The presence of this chiral center gives rise to two enantiomers, (R)-2-Fluoro-2-(o-tolyl)acetic acid and (S)-2-Fluoro-2-(o-tolyl)acetic acid. For pharmaceutical applications, it is often necessary to isolate and study the individual enantiomers, as the desired therapeutic activity may reside in only one, while the other may be inactive or contribute to undesirable side effects. This application note outlines detailed procedures for the separation of these enantiomers.

Chiral Resolution via Diastereomeric Crystallization

This classical method involves the reaction of the racemic carboxylic acid with a chiral base to form a pair of diastereomeric salts. Due to their different physical properties, these salts can be separated by fractional crystallization. Subsequently, the resolved enantiomers of the acid are recovered from the separated diastereomeric salts.

Principle

The reaction of a racemic mixture of (R/S)-2-Fluoro-2-(o-tolyl)acetic acid with a single enantiomer of a chiral base, such as (R)-(+)-α-methylbenzylamine, results in the formation of two diastereomeric salts: [(R)-acid · (R)-base] and [(S)-acid · (R)-base]. These diastereomers have different solubilities in a given solvent, allowing for the selective crystallization of one diastereomer, leaving the other in the mother liquor.

Experimental Protocol

Materials:

-

Racemic this compound

-

(R)-(+)-α-Methylbenzylamine (or other suitable chiral amine like quinine, brucine, or cinchonidine)

-

Methanol

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

pH paper

Procedure:

-

Salt Formation:

-

In a suitable flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate).

-

Slowly add 0.5 equivalents of (R)-(+)-α-methylbenzylamine to the solution while stirring. The addition of the amine may cause a slight exotherm.

-

Stir the mixture at room temperature for 1-2 hours to ensure complete salt formation.

-

-

Fractional Crystallization:

-

Gently heat the solution to obtain a clear solution. If necessary, add a small amount of additional solvent to dissolve all the solids.

-

Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be required to induce crystallization.

-

Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

-

The mother liquor is now enriched in the other diastereomer. The solvent can be partially evaporated and a second crop of crystals can be obtained.

-

The progress of the resolution can be monitored by measuring the specific rotation of the crystalline material or by analyzing a small sample after conversion back to the free acid.

-

Recrystallize the obtained crystals from a suitable solvent to improve diastereomeric purity.

-

-

Liberation of the Enantiopure Acid:

-

Suspend the recrystallized diastereomeric salt in water and add an equal volume of an organic solvent (e.g., diethyl ether or dichloromethane).

-

Acidify the aqueous layer to pH 1-2 by the dropwise addition of 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

The other enantiomer can be recovered from the mother liquor by the same acidification and extraction procedure.

-

Data Presentation

| Resolving Agent | Solvent System | Crystal Crop | Yield (%) | Diastereomeric Excess (de %) | Enantiomeric Excess (ee %) of Recovered Acid | Specific Rotation [α]D |

| (R)-(+)-α-Methylbenzylamine | Methanol | 1 | ||||

| (R)-(+)-α-Methylbenzylamine | Methanol | 2 | ||||

| (R)-(+)-α-Methylbenzylamine | Ethyl Acetate | 1 | ||||

| Quinine | Ethanol | 1 |

Experimental Workflow

Caption: Workflow for Chiral Resolution by Diastereomeric Crystallization.

Proposed Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative to classical resolution methods. Lipases are commonly used enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture.

Principle

This method can be approached in two ways:

-

Enantioselective esterification: The racemic acid is reacted with an alcohol in the presence of a lipase. The enzyme will selectively catalyze the esterification of one enantiomer, leaving the other enantiomer as the unreacted acid.

-

Enantioselective hydrolysis: The racemic acid is first converted to its corresponding racemic ester. A lipase is then used to selectively hydrolyze one of the ester enantiomers back to the carboxylic acid, leaving the other enantiomer as the unreacted ester.

The following protocol outlines the enantioselective esterification approach.

Experimental Protocol

Materials:

-

Racemic this compound

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B)

-

Anhydrous organic solvent (e.g., toluene, hexane, or methyl tert-butyl ether)

-

An alcohol (e.g., n-butanol or 2-propanol)

-

Molecular sieves (optional, to remove water)

-

Sodium bicarbonate solution (5% w/v)

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Enzymatic Esterification:

-

To a flask containing an anhydrous organic solvent, add racemic this compound and an excess (e.g., 2-3 equivalents) of the alcohol.

-

Add the immobilized lipase (typically 10-50% by weight of the acid).

-

If desired, add activated molecular sieves to remove the water produced during the reaction and drive the equilibrium towards ester formation.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

-

Monitor the reaction progress by taking small aliquots, quenching the reaction, and analyzing the enantiomeric excess of the remaining acid and the formed ester by chiral HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining starting material.

-

-

Separation of Products:

-

Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Extract the reaction mixture with a 5% sodium bicarbonate solution to separate the unreacted carboxylic acid (which will go into the aqueous basic layer as its salt) from the ester (which will remain in the organic layer).

-

Separate the aqueous and organic layers.

-

-

Recovery of the Unreacted Acid:

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any residual ester.

-

Acidify the aqueous layer to pH 1-2 with 1 M HCl.

-

Extract the liberated acid with an organic solvent (e.g., ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield one enantiomer of the acid.

-

-

Recovery of the Esterified Acid:

-

The organic layer from step 2 contains the other enantiomer as an ester. The solvent can be evaporated to isolate the ester.

-

The ester can then be hydrolyzed back to the carboxylic acid by standard methods (e.g., acid or base-catalyzed hydrolysis) to obtain the other enantiomer of this compound.

-

Data Presentation

| Lipase Source | Co-solvent | Alcohol | Temp (°C) | Time (h) | Conversion (%) | e.e. of Acid (%) | e.e. of Ester (%) | Enantioselectivity (E) |

| Novozym 435 | Toluene | n-Butanol | 40 | 24 | ||||

| Novozym 435 | MTBE | 2-Propanol | 40 | 48 | ||||

| Amano Lipase PS | Hexane | n-Butanol | 30 | 24 |

Experimental Workflow

Caption: Workflow for Enzymatic Resolution via Enantioselective Esterification.

Analysis of Enantiomeric Purity

The determination of the enantiomeric excess (e.e.) of the resolved products is crucial. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.

Chiral HPLC Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Chiral column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (or its methyl/ethyl ester derivative) in the mobile phase. A typical concentration is around 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of trifluoroacetic acid (TFA) is a common mobile phase for chiral acids. A typical starting point is 90:10 (v/v) Hexane:Isopropanol + 0.1% TFA.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at a suitable wavelength (e.g., 254 nm).

-

Injection Volume: 5 - 20 µL.

-

-

Analysis:

-

Inject the racemic standard to determine the retention times of the two enantiomers.

-

Inject the resolved sample.

-

The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula:

-

e.e. (%) = [ (Area1 - Area2) / (Area1 + Area2) ] x 100 (where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer).

-

-

Note: The optimal mobile phase composition and flow rate may need to be adjusted to achieve baseline separation of the enantiomers.

Conclusion